Ethyl 4-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the nucleophilic substitution reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles such as sodium cyanide or lithium cyanide in solvents like dimethyl sulphoxide or dimethylformamide . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles like sodium cyanide or lithium cyanide.
Oxidation and Reduction: Potential reactions with oxidizing or reducing agents to modify functional groups.
Substitution: Reactions with different nucleophiles to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanide, lithium cyanide, dimethyl sulphoxide, and dimethylformamide . Reaction conditions often involve controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium cyanide may yield ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate .
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with specific receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact mechanism can vary depending on the specific application and target.
Properties
Molecular Formula |
C25H29ClN4O4 |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H29ClN4O4/c1-3-34-24(31)22-19(27-25(32)28-23(22)17-8-10-18(26)11-9-17)16-29-12-14-30(15-13-29)20-6-4-5-7-21(20)33-2/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32) |
InChI Key |
SDXNQENKIUSARX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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